1-(4-methylpiperazin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one
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Overview
Description
1-(4-methylpiperazin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one is a synthetic organic compound with a complex structure It belongs to the class of piperazine derivatives and is characterized by the presence of a piperazine ring substituted with a methyl group and a phenyl ring substituted with an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylpiperazin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable alkylating agent, such as methyl iodide, under basic conditions.
Substitution on the Piperazine Ring: The methyl group is introduced to the piperazine ring through a nucleophilic substitution reaction using methyl iodide.
Formation of the Phenyl Ring: The phenyl ring with an isobutyl substituent can be synthesized through Friedel-Crafts alkylation of benzene with isobutyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Coupling of the Two Fragments: The final step involves coupling the substituted piperazine ring with the substituted phenyl ring through a condensation reaction using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylpiperazin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-(4-methylpiperazin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders and cancer.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used as a tool compound in biological assays to study receptor-ligand interactions and cellular signaling pathways.
Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-methylpiperazin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-(4-methylpiperazin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one can be compared with other piperazine derivatives, such as:
1-(4-methylpiperazin-1-yl)ethanone: A simpler piperazine derivative with a ketone group.
1-(4-methylpiperazin-1-yl)-2-phenylethanone: A similar compound with a phenyl group instead of an isobutyl-substituted phenyl group.
1-(4-methylpiperazin-1-yl)-2-(4-methylphenyl)propan-1-one: A compound with a methyl-substituted phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-14(2)13-16-5-7-17(8-6-16)15(3)18(21)20-11-9-19(4)10-12-20/h5-8,14-15H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLNYFUTJBYDBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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